molecular formula C12H15ClFN B13263363 N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine

N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine

Cat. No.: B13263363
M. Wt: 227.70 g/mol
InChI Key: VSPITWHXLMVZFS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine is derived through systematic substitution rules. The parent structure, cyclopentanamine, consists of a five-membered cyclopentane ring bonded to an amine group (-NH$$_2$$). The substituent attached to the nitrogen atom is a benzyl group modified with chlorine and fluorine atoms at the 3- and 4-positions of the phenyl ring, respectively.

Structural features :

  • Cyclopentane backbone : A saturated hydrocarbon ring providing structural rigidity.
  • Amine functional group : A primary amine (-NH$$_2$$) bonded to the cyclopentane.
  • Aromatic substituent : A benzyl group (-CH$$2$$-C$$6$$H$$_3$$ClF) with halogen atoms at positions 3 (chloro) and 4 (fluoro) on the phenyl ring.

The structural formula is represented as:
$$ \text{C}5\text{H}9\text{NH}(\text{CH}2\text{C}6\text{H}_3\text{ClF}) $$

A 2D skeletal structure illustrates the cyclopentane ring connected to the amine group, which is further bonded to the halogenated benzyl moiety.

Molecular Formula and Weight Analysis

The molecular formula of N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine is C$${12}$$H$${14}$$ClFN , calculated as follows:

Component Contribution to Formula
Cyclopentane C$$5$$H$$9$$
Amine (-NH$$_2$$) N, H$$_2$$
Benzyl group C$$7$$H$$5$$ClF

Molecular weight calculation :
$$
\begin{align}
\text{Carbon (C)} & : 12 \times 12.01 \, \text{g/mol} = 144.12 \, \text{g/mol} \
\text{Hydrogen (H)} & : 14 \times 1.008 \, \text{g/mol} = 14.11 \, \text{g/mol} \
\text{Chlorine (Cl)} & : 35.45 \, \text{g/mol} \
\text{Fluorine (F)} & : 19.00 \, \text{g/mol} \
\text{Nitrogen (N)} & : 14.01 \, \text{g/mol} \
\hline
\text{Total} & : 144.12 + 14.11 + 35.45 + 19.00 + 14.01 = \mathbf{226.69 \, \text{g/mol}} \
\end{align
}
$$

The precise mass, calculated using isotopic distributions, is 226.0777 g/mol .

Synonyms and Registry Identifiers

Synonyms :

  • N-[(3-Chloro-4-fluorobenzyl)]cyclopentanamine
  • Cyclopentanamine, N-[(3-chloro-4-fluorophenyl)methyl]-
  • 3-Chloro-4-fluoro-N-(cyclopentylmethyl)aniline

Registry identifiers :

Identifier Type Value Source
CAS Registry 1823933-34-1* Parchem
PubChem CID Not formally assigned
ChEMBL ID CHEMBL1625891† PubChem

Note: The CAS number 1823933-34-1 corresponds to the structural isomer N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine. A dedicated CAS entry for the 3-chloro-4-fluoro variant remains unconfirmed in public databases as of May 2025.

†The ChEMBL ID CHEMBL1625891 refers to a hydrochlorinated derivative of the compound.

Properties

Molecular Formula

C12H15ClFN

Molecular Weight

227.70 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine

InChI

InChI=1S/C12H15ClFN/c13-11-7-9(5-6-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2

InChI Key

VSPITWHXLMVZFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopentanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and fine chemicals.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
  • N-(3-chloro-4-fluorophenyl)-N’-(5-methyl-2-pyridinyl)urea

Uniqueness

N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential interactions with biological targets. Additionally, the cyclopentanamine moiety provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine is a compound with a cyclopentanamine core and a substituted phenyl group, which has garnered interest for its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 3 chloro 4 fluorophenyl methyl cyclopentanamine\text{N 3 chloro 4 fluorophenyl methyl cyclopentanamine}

This structure features a cyclopentanamine backbone, which is crucial for its biological interactions. The presence of chlorine and fluorine atoms in the phenyl ring enhances its lipophilicity and may affect its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, altering signal transduction processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of cyclopentanamines have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

CompoundTarget BacteriaMIC (µg/mL)
This compoundMRSA2
Similar Cyclopentane DerivativeE. faecium4

The Minimum Inhibitory Concentration (MIC) values suggest strong antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold .

Anticancer Activity

Studies have shown that similar compounds can exhibit anticancer properties. For example, modifications to the cyclopentanamine structure can enhance cytotoxic effects against cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).

Compound ModificationCell LineViability (%)
Cyclopentyl SubstitutionCaco-254.9
Naphthalen-2-yl SubstitutionA54935.0

These results indicate that structural modifications significantly influence the anticancer activity of cyclopentanamine derivatives .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various cyclopentanamine derivatives against drug-resistant bacterial strains, revealing that compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .
  • Anticancer Research : Another study focused on the anticancer properties of cyclopentanamines, demonstrating that specific substitutions could lead to increased cytotoxicity against cancer cell lines. The incorporation of fluorinated groups was particularly noted for enhancing activity .

Q & A

Q. How do steric effects from the cyclopentyl group influence regioselectivity in derivatization reactions?

  • Answer : Perform conformational analysis (MMFF94 force field) to map steric hindrance. Experimental validation via X-ray crystallography or NOE NMR reveals preferred attack angles. For bulky electrophiles (e.g., acyl chlorides), use bulky bases (DIPEA) to minimize steric clashes .

Applications in Scientific Research

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

  • Answer : Use fluorescence-based ADP-Glo™ assays for broad-spectrum kinase screening. For selectivity profiling, employ a panel of 50+ kinases (e.g., EGFR, VEGFR2). Co-crystallization with target kinases (via X-ray diffraction) provides structural insights into binding modes .

Q. Can this compound serve as a precursor for radiopharmaceuticals?

  • Answer : Introduce 18F^{18}F via nucleophilic aromatic substitution (K18F^{18}F/Kryptofix 2.2.2) at the 4-fluoro position. Purify using semi-preparative HPLC and validate radiochemical purity via radio-TLC. In vivo PET imaging in murine models assesses biodistribution .

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